2-((2-Chloro-4-nitrophenoxy)methyl)thiazole
Overview
Description
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole is a heterocyclic compound with the molecular formula C10H7ClN2O3S and a molecular weight of 270.69 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorinated nitrophenyl group attached to the thiazole ring via a methylene bridge .
Preparation Methods
The synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Reduction: Zinc and hydrogen in ethanol are used to reduce the starting material.
Substitution: Caesium carbonate in N,N-dimethylformamide at 100°C facilitates the substitution reaction.
Reduction: A second reduction step using zinc and hydrogen in ethanol.
Coupling: Caesium carbonate and copper(I) iodide in N,N-dimethylformamide at 100°C are used for the final coupling reaction.
Chemical Reactions Analysis
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include zinc, hydrogen, caesium carbonate, copper(I) iodide, and N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((2-Chloro-4-nitrophenoxy)methyl)thiazole can be compared with other similar compounds, such as:
- **2-
Properties
IUPAC Name |
2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZCMTVRFLATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694756 | |
Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851545-78-3 | |
Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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